Akt-I-1,2 HCl is classified as a small molecule inhibitor specifically targeting the protein kinase B isoforms, Akt1 and Akt2. It is derived from modifications of earlier compounds in the Akt inhibitor series, particularly Akti-1/2, which have been extensively studied for their pharmacological properties. The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its efficacy and specificity against Akt kinases .
The synthesis of Akt-I-1,2 HCl involves several key steps that typically include:
Akt-I-1,2 HCl features a complex molecular structure characterized by:
The molecular formula and weight can vary slightly based on synthetic modifications but generally conform to expected values for small molecule inhibitors targeting kinases .
Akt-I-1,2 HCl undergoes several chemical reactions relevant to its mechanism of action:
The mechanism of action for Akt-I-1,2 HCl revolves around its ability to inhibit the activity of protein kinase B. This process includes:
Quantitative assessments reveal that Akt-I-1,2 HCl exhibits potent inhibitory activity with IC50 values in the nanomolar range against both Akt1 and Akt2 isoforms .
Akt-I-1,2 HCl possesses distinct physical and chemical properties:
Characterization techniques such as NMR spectroscopy provide insights into its structural integrity post-synthesis .
Akt-I-1,2 HCl is primarily utilized in:
Akt-I-1,2 HCl (C₂₀H₂₀ClN₅O·HCl) is a non-ATP-competitive, allosteric inhibitor specifically designed to target the pleckstrin homology (PH) domain of Akt isoforms 1 and 2. Its molecular scaffold features a 4-phenylquinolin-2(1H)-one core structure, enabling selective binding at the interface between the PH and kinase domains. This binding induces a conformational change that sterically hinders Akt membrane translocation and subsequent phosphorylation at key activation sites (T308 in Akt1; T309 in Akt2) [1] [7]. Unlike pan-Akt inhibitors, Akt-I-1,2 HCl exhibits >100-fold selectivity for Akt1/Akt2 over Akt3, attributed to structural variations in their PH-domain interfaces. Biochemical profiling confirms minimal off-target activity against 97% of 380 tested kinases, though notable inhibition of CaMKIα occurs at concentrations equivalent to Akt inhibition [4] [8].
Table 1: Akt Isoform Selectivity Profile of Akt-I-1,2 HCl
Isoform | Expression Pattern | Inhibition (IC₅₀) | Key Cancer Associations |
---|---|---|---|
Akt1 | Ubiquitous | 0.5 µM | Solid tumors, metastasis |
Akt2 | Insulin-sensitive tissues | 1.2 µM | Metabolic cancers (e.g., pancreatic) |
Akt3 | Brain, testis, mammary gland | >50 µM | Hormone-independent breast cancer |
Akt kinases serve as critical nodal points in the PI3K/Akt/mTOR pathway, which is dysregulated in >50% of human cancers due to mutations in PIK3CA, PTEN loss, or receptor tyrosine kinase (RTK) amplification [6] [9]. Oncogenic Akt signaling drives:
ATP-competitive Akt inhibitors (e.g., capivasertib) target the kinase domain’s conserved ATP-binding pocket, often leading to off-target toxicity against related AGC kinases (PKA, PKC) and hyperglycemia due to insulin pathway disruption [8] [10]. In contrast, allosteric inhibitors like Akt-I-1,2 HCl exploit unique mechanistic advantages:
Table 2: Resistance Mechanisms to Akt Inhibitors
Resistance Mechanism | ATP-Competitive Inhibitors | Allosteric Inhibitors (e.g., Akt-I-1,2 HCl) |
---|---|---|
On-target mutations | Gatekeeper (F161L), Solvent-front (L52R) | PH-domain mutations (R25A, D323H) |
Bypass signaling | RTK/RAS/MAPK pathway activation | HER3/IGF-1R feedback upregulation |
Isoform switching | Akt3 overexpression | Limited due to Akt2/Akt1 selectivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7